11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
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Overview
Description
11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a complex organic compound with a unique structure that includes multiple aromatic rings, a butoxy group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the butoxyphenyl and sulfanyl groups through various substitution reactions. Common reagents used in these reactions include butyl bromide, sodium hydride, and thiophenol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and purity while reducing production time and costs. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation with palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aromatic rings
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-Butoxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 4-(4-Methoxyphenyl)-3-buten-2-one
- Tetrabutylammonium tris(3-chloro-4-methylphenyl)hexylborate
Uniqueness
11-(4-Butoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene stands out due to its unique tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H31N5OS |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
InChI |
InChI=1S/C25H31N5OS/c1-3-4-14-31-21-10-8-20(9-11-21)22-16-23-24-26-27-25(29(24)12-13-30(23)28-22)32-17-19-7-5-6-18(2)15-19/h5-13,15,22-24,26,28H,3-4,14,16-17H2,1-2H3 |
InChI Key |
VFGIBRTZDKCVPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC=CC(=C5)C |
Origin of Product |
United States |
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